Ethyl 2-amino-3-fluorobenzoate
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Overview
Description
Ethyl 2-amino-3-fluorobenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the aromatic ring is substituted with an amino group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-amino-3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-fluorobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The fluorine atom on the aromatic ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-3-fluorobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include various substituted benzoates.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of this compound.
Hydrolysis: The primary product is 2-amino-3-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-amino-3-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use it to study the effects of fluorine substitution on the biological activity of aromatic compounds.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Ethyl 2-amino-3-fluorobenzoate can be compared with other similar compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4-fluorobenzoate: Similar but with the fluorine atom in the para position relative to the amino group.
Ethyl 2-amino-3-chlorobenzoate: Similar but with a chlorine atom instead of a fluorine atom.
Uniqueness: The unique combination of the amino group and the fluorine atom in this compound imparts distinct chemical and biological properties. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-amino-3-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEOQULTCQLTGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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